

### A Comparative Guide to Iodine-125 and Cesium-131 in Brachytherapy Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Brachytherapy, a form of internal radiation therapy, represents a cornerstone in the treatment of various localized cancers. The choice of radionuclide is critical to optimizing treatment efficacy while minimizing toxicity to surrounding healthy tissues. This guide provides an in-depth, objective comparison of two leading low-dose-rate (LDR) brachytherapy sources: lodine-125 (I-125) and Cesium-131 (Cs-131). By examining their physical properties, dosimetric characteristics, and clinical outcomes, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

# Physical and Dosimetric Properties: A Head-to-Head Comparison

The fundamental differences between Iodine-125 and Cesium-131 lie in their physical decay properties, which in turn influence their dosimetric characteristics and clinical application. Cs-131 is a relatively newer isotope in clinical practice compared to the long-established I-125.[1]

Table 1: Physical Properties of Iodine-125 and Cesium-131



| Property                  | lodine-125 ( <sup>125</sup> l)                      | Cesium-131 ( <sup>131</sup> Cs)          |
|---------------------------|-----------------------------------------------------|------------------------------------------|
| Half-life (T1/2)          | 59.4 days[1]                                        | 9.7 days[1]                              |
| Decay Mode                | Electron Capture[2][3]                              | Electron Capture                         |
| Principal Photon Energies | 27.4 keV, 31.4 keV (X-rays),<br>35.5 keV (gamma)[4] | 29.5 keV, 33.6 keV, 34.4 keV<br>(X-rays) |
| Average Energy            | ~28 keV                                             | ~30.4 keV                                |
| Initial Dose Rate         | ~5.8 cGy/h[1]                                       | ~23.9 cGy/h[1]                           |

The most striking difference is the half-life, with Cs-131 decaying more than six times faster than I-125. This results in a significantly higher initial dose rate for Cs-131, delivering the therapeutic radiation dose over a much shorter period.[1] This rapid dose delivery is hypothesized to have radiobiological advantages.

### **Dosimetric Comparison in Clinical Applications**

Dosimetry, the measurement and calculation of absorbed radiation dose, is paramount in brachytherapy. Studies comparing I-125 and Cs-131 have revealed significant dosimetric differences, particularly in the treatment of brain and prostate cancers.

A key study retrospectively re-planned brachytherapy for 24 patients with brain metastases using both Cs-131 and I-125 seeds.[1] The analysis demonstrated that Cs-131 plans resulted in less radiation exposure to surrounding healthy brain tissue across all isodose lines (100%, 90%, 80%, and 50%).[1] Furthermore, Cs-131 exhibited a superior Homogeneity Index (HI) and a Conformity Index (CI) closer to 1, indicating a more uniform and targeted dose distribution within the clinical target volume (CTV).[1]

Table 2: Dosimetric Comparison in Brain Brachytherapy (Mean Values)



| Parameter                           | lodine-125 | Cesium-131 | p-value    |
|-------------------------------------|------------|------------|------------|
| Volume Exposed at 100% Isodose (cc) | 15.44[1]   | 9.84[1]    | < 0.001[1] |
| Volume Exposed at 50% Isodose (cc)  | 33.40[1]   | 23.38[1]   | < 0.001[1] |
| Homogeneity Index (HI)              | 29.04[1]   | 19.71[1]   | < 0.001[1] |
| Conformity Index (CI)               | 1.92[1]    | 1.31[1]    | < 0.001[1] |

A lower HI indicates better homogeneity, and a CI closer to 1 indicates better conformity.

These dosimetric advantages of Cs-131 may contribute to a lower incidence of adverse effects, such as radiation necrosis, a significant concern in brain brachytherapy.[5]

In prostate brachytherapy, dosimetric studies have also suggested advantages for Cs-131. One study found that Cs-131 allowed for improved dose homogeneity while sparing the urethra and rectum, with a comparable or fewer number of seeds and needles required compared to I-125.

[6]

### **Clinical Outcomes: Efficacy and Safety**

The ultimate measure of a brachytherapy source's utility lies in its clinical outcomes.

Comparative studies, primarily in prostate cancer, have evaluated the efficacy and safety of I125 and Cs-131.

A study comparing early prostate-specific antigen (PSA) response in patients treated with either I-125 or Cs-131 for prostate cancer found no statistically significant difference in the initial post-treatment PSA levels between the two isotopes for both low and intermediate-risk patients.[7] [8] This suggests that despite the different dose delivery kinetics, both isotopes achieve a similar early biochemical response.

Table 3: Early PSA Response in Prostate Brachytherapy (Mean Values)



| Patient Risk Group            | Pre-treatment PSA<br>(ng/mL) | Initial Post-<br>treatment PSA<br>(ng/mL) | p-value |
|-------------------------------|------------------------------|-------------------------------------------|---------|
| Low Risk (I-125)              | 5.8[7]                       | 1.2[7]                                    | 0.37[7] |
| Low Risk (Cs-131)             | 5.1[7]                       | 1.0[7]                                    |         |
| Intermediate Risk (I-<br>125) | 7.3[7]                       | 1.5[7]                                    | 0.52[7] |
| Intermediate Risk (Cs-131)    | 7.3[7]                       | 1.2[7]                                    |         |

Long-term data from a prospective randomized trial comparing I-125 and Cs-131 for prostate brachytherapy with a median follow-up of 97 months found no significant difference in 9-year biochemical relapse-free survival (87.2% for I-125 vs. 84.0% for Cs-131, p=0.897).[7] Importantly, urinary and sexual health-related quality of life did not differ between the two isotopes at any recorded time point.[7] However, at 2 months post-implantation, bowel health-related quality of life was worse with I-125, a difference that disappeared at later follow-ups.[7]

### **Experimental Protocols**

While detailed, step-by-step experimental protocols are proprietary to the conducting research institutions, the general methodologies employed in comparative studies can be summarized.

## Dosimetric Comparison Study Methodology (Brain Metastases)[1]

- Patient Cohort: Twenty-four patients with brain metastases who had previously undergone surgical resection and intra-operative Cs-131 brachytherapy were selected for this retrospective study.
- Treatment Planning: The original Cs-131 treatment plans were generated using BrachyVision™ treatment planning software.
- Re-planning with Iodine-125: The same computed tomography (CT) datasets for each patient were used to create a new hypothetical treatment plan using I-125 seeds. The



prescription dose was kept consistent with the original plan.

- Dosimetric Analysis: Dose-volume histograms (DVHs) were generated for both the Cs-131 and I-125 plans for each patient.
- Comparative Metrics: The following dosimetric parameters were compared between the two plans:
  - Volume of brain tissue receiving 100%, 90%, 80%, and 50% of the prescription dose.
  - Dose covering 100% (D100), 90% (D90), 80% (D80), and 50% (D50) of the clinical target volume (CTV).
  - Homogeneity Index (HI).
  - Conformity Index (CI).
- Statistical Analysis: A Wilcoxon signed-rank test was used to compare the mean values of the dosimetric parameters between the Cs-131 and I-125 plans.

## Clinical Outcome Study Methodology (Prostate Cancer) [7][8]

- Study Design: A prospective, randomized clinical trial.
- Patient Population: Patients with low or intermediate-risk localized prostate cancer.
- Randomization: Patients were randomly assigned to receive permanent prostate brachytherapy with either I-125 or Cs-131.
- Treatment:
  - I-125 group: Prescription dose of 144 Gy.
  - Cs-131 group: Prescription dose of 115 Gy.
- Data Collection:



- Biochemical Response: Serum PSA levels were measured before treatment and at regular intervals post-treatment.
- Quality of Life: Patients completed the Expanded Prostate Cancer Index Composite
   (EPIC) questionnaire to assess urinary, bowel, and sexual health-related quality of life at
   baseline and various follow-up points.
- Endpoints:
  - Primary: Comparison of the mean EPIC Urinary Domain Score.
  - Secondary: Biochemical relapse-free survival (BRFS).
- Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the two treatment arms.

# Mandatory Visualizations Radioactive Decay Schemes

The decay schemes illustrate the transformation of the parent radionuclide into its daughter nuclide, detailing the energy emissions that are harnessed for therapeutic effect.



Click to download full resolution via product page

Caption: Radioactive decay pathway of Iodine-125.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Dosimetric differences between cesium-131 and iodine-125 brachytherapy for the treatment of resected brain metastases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-125 Wikipedia [en.wikipedia.org]
- 3. Inhb.fr [Inhb.fr]
- 4. uwyo.edu [uwyo.edu]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cesium 131 versus iodine 125 implants for prostate cancer: evaluation of early PSA response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canjurol.com [canjurol.com]
- To cite this document: BenchChem. [A Comparative Guide to Iodine-125 and Cesium-131 in Brachytherapy Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181346#iodine-125-vs-cesium-131-for-brachytherapy-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





